molecular formula C24H23N3O5 B2866308 1-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione CAS No. 1904187-58-1

1-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione

Cat. No.: B2866308
CAS No.: 1904187-58-1
M. Wt: 433.464
InChI Key: VHGKYEIDRTYMGW-UHFFFAOYSA-N
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Description

1-[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. This complex molecule features a piperidine core, a common scaffold in drug discovery, which is substituted with a 7-methoxybenzofuran carbonyl group and a 3-phenylimidazolidine-2,4-dione (hydantoin) moiety . The strategic incorporation of these pharmacophores suggests potential for diverse biological activity. While the specific biological profile of this exact compound requires further investigation, its structure is highly relevant for researchers exploring protease inhibition and inflammatory pathways. For instance, patents cover compounds with the 3-aryl-imidazolidine-2,4-dione structure as inhibitors of ADAMTS enzymes, which are targets for the treatment of cartilage-related disorders and osteoarthritis . Furthermore, research into related 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one derivatives has identified them as potent inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases . This compound is provided for research use only and is intended for in vitro analysis and as a building block in the development of novel bioactive molecules. It is not intended for diagnostic or therapeutic applications. Researchers can utilize this chemical as a key intermediate or reference standard in hit-to-lead optimization campaigns, particularly in programs focused on immunology, central nervous system (CNS) disorders, and metabolic diseases.

Properties

IUPAC Name

1-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5/c1-31-19-9-5-6-16-14-20(32-22(16)19)23(29)25-12-10-17(11-13-25)26-15-21(28)27(24(26)30)18-7-3-2-4-8-18/h2-9,14,17H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGKYEIDRTYMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)N4CC(=O)N(C4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne.

    Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives.

    Coupling Reactions: The benzofuran and piperidine moieties are coupled using a carbonylation reaction.

    Imidazolidine-2,4-dione Formation: The final step involves the formation of the imidazolidine-2,4-dione ring through a cyclization reaction with appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Hydroxylated derivatives of the benzofuran ring.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Halogenated derivatives of the piperidine ring.

Scientific Research Applications

1-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The benzofuran moiety may interact with certain enzymes or receptors, while the piperidine and imidazolidine-2,4-dione structures contribute to its overall binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Their Key Features

A comparative analysis of structurally similar piperidine derivatives is presented below, focusing on substituent variations and their pharmacological implications.

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Potential Pharmacological Relevance
Target Compound (1904187-58-1) Piperidine + imidazolidinedione 7-Methoxy-benzofuran-2-carbonyl, phenyl C24H23N3O5 433.47 Neuroactivity (inferred from hydantoin core)
BG15713 (2034284-24-5) Piperidine + imidazolidinedione 2,1,3-Benzothiadiazole-5-carbonyl C21H19N5O3S 421.47 Possible antimicrobial/antiviral (sulfur-containing heterocycle)
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one (N/A) Piperidin-4-one Acetyl, ethyl, bis(4-methoxyphenyl) C24H28NO4 394.49 Anti-inflammatory, antimicrobial (amide/piperidine synergy)
Para-fluoro furanyl fentanyl (N/A) Piperidine Furan-2-carboxamide, 4-fluorophenyl C23H24FN2O2 385.45 Opioid receptor agonism (fentanyl analog)

Functional Group Analysis

Piperidine Substitutions
  • Target Compound : The 7-methoxy-benzofuran-2-carbonyl group introduces aromaticity and electron-donating methoxy groups, which may enhance binding to serotonin or dopamine receptors due to benzofuran’s prevalence in CNS-targeting drugs.
  • This could shift activity toward kinase inhibition or antiviral targets .
  • Fentanyl Analogs: Phenylethyl and fluorophenyl groups (e.g., para-fluoro furanyl fentanyl) prioritize µ-opioid receptor binding, unlike the target compound’s non-opioid substituents .
Core Heterocycles
  • Imidazolidinedione vs. Piperidin-4-one : The target’s imidazolidinedione core is rigid and polar, favoring hydrogen bonding with targets like GABAA receptors. In contrast, piperidin-4-one derivatives (e.g., ’s compound) exhibit conformational flexibility, aiding interactions with enzymes like cyclooxygenase .

Pharmacokinetic and Bioactivity Insights

  • Bioactivity: Piperidine-amide derivatives () show broad antimicrobial activity, but the target’s imidazolidinedione may redirect specificity toward neurological targets . Fentanyl analogs () highlight how minor substituent changes (e.g., fluorophenyl vs. methoxybenzofuran) drastically alter receptor selectivity .

Research Findings and Implications

  • Structural Insights : Crystallographic studies of piperidine derivatives (e.g., ) emphasize the importance of amide bond geometry in biological activity, suggesting the target compound’s benzofuran carbonyl may adopt a planar conformation for optimal target binding .
  • Therapeutic Potential: The target’s unique combination of benzofuran and imidazolidinedione positions it as a candidate for neurodegenerative or seizure disorders, warranting further in vitro screening against relevant targets (e.g., sodium channels).
  • Safety Profile : Unlike fentanyl analogs, the absence of phenylethyl groups in the target compound likely eliminates opioid-related toxicity risks .

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